molecular formula C22H34Cl2N2O4Pd2 B1180277 Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) CAS No. 18987-71-8

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)

Cat. No. B1180277
CAS RN: 18987-71-8
M. Wt: 674.3 g/mol
InChI Key:
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Description

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) is a useful research compound. Its molecular formula is C22H34Cl2N2O4Pd2 and its molecular weight is 674.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalyst for Cross Coupling Reactions

This compound is used as a catalyst for various types of cross-coupling reactions . These include:

Catalyst for Oxidative Allylic C-H Silylation

The compound is used as a catalyst for oxidative allylic C-H silylation . This reaction is important in the synthesis of complex molecules, as it allows for the selective functionalization of C-H bonds.

Catalyst for Transesterification Reactions

It is also used as a catalyst for transesterification reactions . Transesterification is a chemical reaction that involves the exchange of ester moieties between an ester and an alcohol.

Catalyst for Stereocontrolled Homologation

The compound is used in stereocontrolled homologation of carbon chain boronic esters using Hoppe’s lithiated carbamates . This reaction is useful in the synthesis of complex organic molecules.

Catalyst for Oxidative Carbonylation Reactions

It is used as a catalyst for oxidative carbonylation reactions . Oxidative carbonylation is a type of carbonylation reaction where a substrate is both carbonylated and oxidized.

Catalyst for Buchwald-Hartwig Reactions

The compound is used as a catalyst for Buchwald-Hartwig reactions . These reactions are used to form carbon-nitrogen bonds, which are key in the synthesis of many pharmaceuticals and biologically active compounds.

Catalyst for Mizoroki-Heck Reaction

It is used as a catalyst for the Mizoroki-Heck reaction . This reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction between an aryl halide and an alkene.

Mechanism of Action

Target of Action

The primary target of Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) is the carbon-hydrogen (C-H) bond in organic molecules . The compound acts as a catalyst in various organic reactions, facilitating the breaking and forming of bonds .

Mode of Action

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) interacts with its targets through a process known as oxidative addition . This compound, being a palladium complex, can insert itself into the C-H bond, breaking it and forming new bonds . This is a key step in many organic reactions, including the Suzuki-Miyaura and Stille cross-coupling reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly those involving carbon-carbon bond formation . It plays a crucial role in the Suzuki-Miyaura and Stille cross-coupling reactions, which are widely used in organic synthesis to create complex carbon structures .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) can be influenced by various environmental factors. For instance, the presence of certain ligands can enhance its catalytic activity . Additionally, the compound is sensitive to moisture and air, and thus must be handled and stored under appropriate conditions to maintain its stability and efficacy .

properties

IUPAC Name

dichloroniopalladium;1-(3,5-dimethoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H16NO2.2ClH.2Pd/c2*1-12(2)8-9-5-10(13-3)7-11(6-9)14-4;;;;/h2*5,7H,8H2,1-4H3;2*1H;;/q2*-1;;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCZAHZAAFWMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=[C-]C(=CC(=C1)OC)OC.CN(C)CC1=[C-]C(=CC(=C1)OC)OC.[ClH+][Pd][ClH+].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Cl2N2O4Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)

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